molecular formula C15H8Cl4N4S B11998704 5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11998704
M. Wt: 418.1 g/mol
InChI Key: FSYBTMRFJHXAIQ-IFRROFPPSA-N
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Description

4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(2,4-DICHLORO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(2,4-DICHLORO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 3,4-dichlorobenzaldehyde with an appropriate amine, followed by cyclization with a thiol-containing reagent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the benzylidene group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be investigated to understand its mechanism of action and therapeutic potential.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(2,4-DICHLORO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific interactions with molecular targets. Typically, triazole derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with various derivatives known for their biological activities.

    Benzylidene Amines: Compounds with a benzylidene group attached to an amine, often studied for their chemical reactivity and biological properties.

    Dichlorobenzene Derivatives: Compounds containing dichlorobenzene rings, known for their diverse applications in chemistry and industry.

Uniqueness

The uniqueness of 4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(2,4-DICHLORO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for various modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H8Cl4N4S

Molecular Weight

418.1 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H8Cl4N4S/c16-9-2-3-10(12(18)6-9)14-21-22-15(24)23(14)20-7-8-1-4-11(17)13(19)5-8/h1-7H,(H,22,24)/b20-7+

InChI Key

FSYBTMRFJHXAIQ-IFRROFPPSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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